molecular formula C13H26O B150343 10-Methyldodecanal CAS No. 68820-39-3

10-Methyldodecanal

Cat. No.: B150343
CAS No.: 68820-39-3
M. Wt: 198.34 g/mol
InChI Key: LBPCQRKBYWKMBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyldodecanal involves the identification and extraction of headspace volatiles from male beetles, followed by chemical synthesis in the laboratory . The synthetic route typically involves the use of racemic mixtures to replicate the natural pheromone’s structure and function .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar techniques as those employed in laboratory settings. This includes the use of chemical reactors and controlled environments to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 10-Methyldodecanal can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: May involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: 10-Methyldodecanoic acid.

    Reduction: 10-Methyldodecanol.

    Substitution: Various derivatives depending on the nucleophile used.

Properties

IUPAC Name

10-methyldodecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-3-13(2)11-9-7-5-4-6-8-10-12-14/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPCQRKBYWKMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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